molecular formula C14H20N2O B8407606 1-[(Isochroman-1-yl)methyl]piperazine

1-[(Isochroman-1-yl)methyl]piperazine

Cat. No. B8407606
M. Wt: 232.32 g/mol
InChI Key: HCBHMXRXZMYZML-UHFFFAOYSA-N
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Patent
US05128369

Procedure details

To 1 g (5.48 mmol) of (isochroman-1-yl)methyl chloride obtainable by Reference Example 1 was added 2 g (23.3 mmol) of piperazine, and the resulting mixture was heated at 100° to 120° C. for 10 hours. After being cooled, the mixture was basified with the addition of 10% sodium hydroxide and then extracted with chloroform. The extract was washed with water and then dried. The solvent was evaporated off. The residue was distilled under reduced pressure (150° C./15 mmHg) to give 0.9 g (74%) of the desired compound as an oily.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:11]Cl)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][O:2]1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.[OH-].[Na+]>>[CH:1]1([CH2:11][N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][O:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(OCCC2=CC=CC=C12)CCl
Name
Quantity
2 g
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated at 100° to 120° C. for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (150° C./15 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C1(OCCC2=CC=CC=C12)CN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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